molecular formula C15H14N2O2 B6368435 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% CAS No. 1261896-23-4

5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%

Cat. No.: B6368435
CAS No.: 1261896-23-4
M. Wt: 254.28 g/mol
InChI Key: UYEFSXNDMCEKDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% (5-CPH-2-HP) is a synthetic compound that has recently been explored for its potential applications in scientific research. It is formed from a combination of cyclopropylaminocarbonyl phenyl and 2-hydroxypyridine, which are both derived from aromatic compounds. The compound has been studied for its potential to act as a ligand for various biological targets, as well as its ability to serve as a catalyst for a variety of biochemical reactions.

Scientific Research Applications

5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% has been explored for its potential applications in scientific research. It has been studied for its ability to act as a ligand for various biological targets, such as enzymes, receptors, and ion channels. In addition, it has been studied for its potential to serve as a catalyst for a variety of biochemical reactions, such as oxidation, reduction, and hydrolysis.

Mechanism of Action

The mechanism of action of 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% is not yet fully understood. However, it is believed that the compound binds to biological targets through a combination of hydrogen bonding and electrostatic interactions. In addition, it is thought that the compound may act as a catalyst by stabilizing the transition state of a reaction, thus facilitating the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% are not yet fully understood. However, the compound has been studied for its potential to modulate the activity of various enzymes, receptors, and ion channels. In addition, it has been studied for its potential to act as an antioxidant, to inhibit the growth of certain bacteria, and to modulate the activity of certain proteins.

Advantages and Limitations for Lab Experiments

5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in a variety of solvents. In addition, it has a relatively low toxicity and can be used at a wide range of concentrations. However, the compound has several limitations for use in laboratory experiments. It is susceptible to oxidation and hydrolysis, and it can be difficult to purify. In addition, its mechanism of action is not yet fully understood, which can make it difficult to predict its effects in a given experiment.

Future Directions

There are several potential future directions for the study of 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%. First, further research is needed to better understand its mechanism of action. In addition, further research is needed to explore its potential applications in drug discovery and development. Finally, further research is needed to explore its potential to modulate the activity of various enzymes, receptors, and ion channels.

Synthesis Methods

The synthesis of 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% is accomplished through a series of steps. First, cyclopropylaminocarbonyl phenyl is synthesized from cyclopropylamine and phenyl bromide. This reaction is catalyzed by a base, such as potassium carbonate, and is conducted in an organic solvent, such as dichloromethane. The resulting cyclopropylaminocarbonyl phenyl is then reacted with 2-hydroxypyridine in the presence of a base, such as potassium carbonate, and an organic solvent, such as dichloromethane. This reaction yields 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%, which is then purified by recrystallization.

Properties

IUPAC Name

N-cyclopropyl-3-(6-oxo-1H-pyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c18-14-7-4-12(9-16-14)10-2-1-3-11(8-10)15(19)17-13-5-6-13/h1-4,7-9,13H,5-6H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYEFSXNDMCEKDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=CC(=C2)C3=CNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00683135
Record name N-Cyclopropyl-3-(6-oxo-1,6-dihydropyridin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261896-23-4
Record name N-Cyclopropyl-3-(6-oxo-1,6-dihydropyridin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.